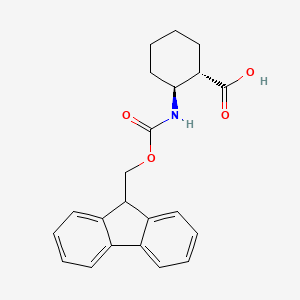

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Descripción general

Descripción

The compound (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral amino acid derivative that is likely to be of interest in the field of drug discovery and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives has been reported in the literature. For example, an efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was developed using Candida antarctica lipase-catalyzed desymmetrization . This method demonstrates the potential for enzymatic approaches in the synthesis of chiral cyclohexanecarboxylic acids, which could be applicable to the synthesis of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is characterized by the presence of a cyclohexane ring, which can adopt various conformations. The introduction of substituents, such as fluorine atoms, has been shown to impact the conformation of the cyclohexane ring . This suggests that the bulky fluorenylmethoxy carbonyl group in the compound of interest would also influence its conformation and potentially its reactivity.

Chemical Reactions Analysis

While the provided papers do not detail reactions specific to (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, the literature on cyclohexanecarboxylic acid derivatives suggests that these compounds can participate in a variety of chemical reactions. These may include coupling reactions to form peptides or transformations to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms has been shown to affect lipophilicity, acidity, and fluorescent properties . By analogy, the fluorenylmethoxy carbonyl group in the compound of interest is likely to confer unique physical and chemical properties that could be beneficial in drug discovery and organic synthesis applications.

Aplicaciones Científicas De Investigación

Solid-Phase Syntheses of β-Peptides

The compound is involved in the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. It's a key component in the preparation process, offering high diastereoselectivities and yields, suitable for large-scale production of Fmoc-β2hXaa-OH, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Formation of Self-Assembled Structures

This compound plays a role in the self-assembly of Fmoc modified aliphatic uncharged single amino acids. The self-assembling properties of these compounds form various morphologies such as flower-like and tube-like structures under different conditions like temperature and concentration. These findings are significant for designing novel self-assembled architectures with controllable functions (Gour et al., 2021).

Synthesis of Oligomers and Cyclodepsipeptides

The compound is utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and in the synthesis of complex head-to-side-chain cyclodepsipeptides. These are promising for pharmaceutical applications due to their structural diversity and broad range of biological activities (Gregar & Gervay-Hague, 2004); (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Drug Delivery Systems and Chemical Synthesis

This chemical entity is also involved in the creation of drug delivery systems and novel chemical synthesis methods, showcasing its versatility in different scientific research applications. For instance, it's used as surfactants for carbon nanotubes and in the creation of enzyme-activated surfactants that create homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-ICSRJNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361181 | |

| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | |

CAS RN |

312965-07-4 | |

| Record name | (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)